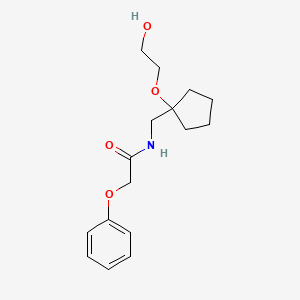

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-phenoxyacetamide

Description

Properties

IUPAC Name |

N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-2-phenoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4/c18-10-11-21-16(8-4-5-9-16)13-17-15(19)12-20-14-6-2-1-3-7-14/h1-3,6-7,18H,4-5,8-13H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXGZXHOQDQKAJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CNC(=O)COC2=CC=CC=C2)OCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes. One common method involves the reaction of 1-(2-hydroxyethoxy)cyclopentane with phenoxyacetic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the amide bond. The reaction typically requires anhydrous conditions and a suitable solvent such as dichloromethane.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and large-scale reactors can be employed to ensure efficient production. Purification steps such as recrystallization or chromatography may be used to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-phenoxyacetamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO₃) or pyridinium chlorochromate (PCC).

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH₄) to convert the carbonyl group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions:

Oxidation: CrO₃, PCC, dichloromethane (DCM)

Reduction: LiAlH₄, ether

Substitution: Various nucleophiles, polar aprotic solvents

Major Products Formed:

Oxidation: Phenoxyacetamide derivatives with carbonyl groups

Reduction: Phenoxyacetamide derivatives with hydroxyl groups

Substitution: Phenoxyacetamide derivatives with different nucleophiles

Scientific Research Applications

This compound has several scientific research applications:

Chemistry: It can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

Biology: The compound may serve as a probe or inhibitor in biological studies, helping researchers understand various biochemical pathways.

Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-phenoxyacetamide exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to therapeutic effects. The exact mechanism would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-phenoxyacetamide is structurally similar to other phenoxyacetamide derivatives.

Uniqueness: Its unique feature is the presence of the hydroxyethoxy group on the cyclopentyl ring, which may confer different chemical and biological properties compared to other compounds in the same class.

Biological Activity

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-phenoxyacetamide is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores its biological mechanisms, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopentyl group substituted with a hydroxyethoxy moiety, which is believed to enhance its solubility and bioavailability. The phenoxyacetamide structure contributes to its interaction with various biological targets.

The biological activity of N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-phenoxyacetamide is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The hydroxyethoxy group allows for hydrogen bonding, enhancing the compound's affinity for these targets. This interaction can modulate enzymatic activity and receptor signaling pathways, leading to various biological effects.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes. In particular, studies have shown that phenoxyacetamides can inhibit MAO enzymes effectively, which play a crucial role in neurotransmitter metabolism . Such inhibition can lead to increased levels of neurotransmitters like serotonin and dopamine, potentially offering therapeutic benefits for mood disorders.

Case Studies

- Study on Monoamine Oxidase Inhibition :

-

Fluorescent Ligands Study :

- Objective : To assess the binding affinity of fluorescent ligands related to adenosine receptors.

- Findings : The study highlighted the importance of structural modifications in enhancing ligand-receptor interactions, suggesting that similar modifications in N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-phenoxyacetamide could improve its biological activity against specific targets .

Data Summary Table

Q & A

Q. What synthetic routes are recommended for synthesizing N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-phenoxyacetamide, and how are intermediates characterized?

A multi-step synthesis is typically employed, starting with the preparation of the cyclopentylmethyl intermediate via substitution reactions under alkaline conditions, followed by reduction and condensation steps to introduce the phenoxyacetamide moiety. Key intermediates should be characterized using Nuclear Magnetic Resonance (NMR) for structural confirmation and High-Performance Liquid Chromatography (HPLC) to assess purity. Reaction conditions (e.g., temperature, pH) must be tightly controlled to avoid side products .

Q. What analytical techniques are essential for confirming the structural integrity of this compound?

Critical techniques include:

- ¹H/¹³C NMR spectroscopy to verify functional groups and stereochemistry.

- Infrared (IR) spectroscopy to confirm carbonyl (C=O) and hydroxyl (O-H) stretches.

- Mass spectrometry (MS) for molecular weight validation.

- HPLC to ensure >95% purity, particularly for biological testing .

Q. Which in vitro assays are suitable for preliminary bioactivity screening?

Standard assays include:

- Anti-inflammatory activity : Inhibition of COX-1/COX-2 enzymes in cell-based models.

- Antimicrobial testing : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria.

- Cytotoxicity screening : MTT assays on human cell lines to assess safety margins .

Q. How is compound stability evaluated under varying pH and temperature conditions?

Stability studies involve incubating the compound in buffers (pH 1–13) at 25–60°C for 24–72 hours, followed by HPLC analysis to quantify degradation products. Accelerated stability testing under high humidity and light exposure may also be conducted .

Advanced Research Questions

Q. How can conflicting bioactivity data between in vitro and in vivo models be systematically resolved?

Discrepancies may arise from pharmacokinetic factors (e.g., poor bioavailability). Strategies include:

- Pharmacokinetic profiling : Measure plasma half-life, tissue distribution, and metabolite formation.

- Orthogonal assays : Validate target engagement using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

- Structure-activity relationship (SAR) studies : Modify the hydroxyethoxy or phenoxy groups to isolate contributing factors .

Q. What strategies optimize the yield of the cyclopentylmethyl intermediate during synthesis?

Yield optimization involves:

- Catalyst screening : Test palladium or copper catalysts for substitution reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMF) often improve reaction efficiency.

- Temperature gradients : Use reflux conditions (80–100°C) to accelerate kinetics while minimizing decomposition .

Q. How does the hydroxyethoxy group influence pharmacokinetic properties compared to analogs?

The hydroxyethoxy group enhances water solubility via hydrogen bonding, which may improve oral bioavailability. Comparative studies with methoxy or chloro analogs can quantify metabolic stability (e.g., cytochrome P450 assays) and membrane permeability (Caco-2 cell models) .

Q. What computational methods predict target binding interactions for this compound?

- Molecular docking : Use AutoDock Vina to model interactions with proteins like COX-2 or bacterial efflux pumps.

- Molecular dynamics (MD) simulations : Assess binding stability over 100-ns trajectories.

- Quantum mechanical calculations : Evaluate electron density maps for hydrogen-bonding patterns .

Q. How can reaction byproducts be minimized during large-scale synthesis?

- Continuous flow reactors : Improve mixing efficiency and heat transfer.

- In-line purification : Integrate scavenger resins or liquid-liquid extraction.

- Process analytical technology (PAT) : Monitor reactions in real-time using FTIR or Raman spectroscopy .

Q. What mechanistic studies elucidate the role of the phenoxy group in target binding?

- X-ray crystallography : Resolve co-crystal structures with target proteins to identify binding pockets.

- Fluorescence quenching assays : Measure conformational changes upon ligand binding.

- Isothermal calorimetry (ITC) : Quantify binding thermodynamics and stoichiometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.